6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
The compound “6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. It contains a cyclopropyl group, a piperidinyl group, and a dihydropyrimidinone group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The cyclopropyl group is a three-membered carbon ring, the piperidinyl group is a six-membered ring with one nitrogen atom, and the dihydropyrimidinone group is a six-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The compound, due to its complex structure, can potentially undergo a variety of chemical reactions. The presence of the piperidine ring, for example, can participate in reactions involving the nitrogen atom .Scientific Research Applications
Synthesis and Structural Analysis
6-Cyclopropyl-3-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is part of a broad class of compounds that includes dihydropyrimidinones, which have been extensively studied for their diverse range of applications in organic synthesis and pharmaceutical chemistry. Research has explored novel synthesis methods, including one-pot syntheses and reactions that enable the creation of complex molecules efficiently. For instance, the synthesis of dihydropyrimidine derivatives of methyl-3-cyclopropyl-3-oxo-propanoate nucleus showcases the versatility and utility of these compounds in drug and pharmaceutical development (Dangar, 2017). Additionally, studies on the crystal structure of related compounds, such as cyprodinil, help elucidate the molecular geometry and potential interaction mechanisms of these molecules, which is crucial for understanding their biological activity (Jeon et al., 2015).
Biological Activities
The biological activities of compounds within the dihydropyrimidinone family, including antimicrobial and antitumor activities, have been a significant area of research. Compounds synthesized from similar structural frameworks have shown promise in medicinal chemistry, particularly in discovering new treatments for infectious diseases and cancer. For example, the discovery of antimycobacterial spiro-piperidin-4-ones through an atom economic, stereoselective synthesis process illustrates the potential of these compounds in addressing tuberculosis and multidrug-resistant bacterial infections (Kumar et al., 2008). Furthermore, the synthesis and biological evaluation of dihydropyrimidine derivatives for their antimicrobial activities underscore the importance of these compounds in developing new antimicrobial agents (Dangar, 2017).
Future Directions
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(2-methylpropyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)10-19-7-5-14(6-8-19)11-20-12-18-16(9-17(20)21)15-3-4-15/h9,12-15H,3-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMUSKAHXDCBIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C=NC(=CC2=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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